4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Patent Status Freedom to Operate Chemical Genetics

Choose CAS 2034289-51-3 for target-ID and lead-generation with zero IP constraints. This indole-azetidine-pyridinone scaffold has absolutely no annotated biological activity or composition-of-matter patents—giving your project a clean starting point. Unlike CNS-active analogs that confound screening, this compound offers a truly silent background for phenotypic assays and affinity proteomics. Secure your supply for fundamental research today.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034289-51-3
Cat. No. B2442875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
CAS2034289-51-3
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C19H19N3O3/c1-12-7-13(8-18(23)21(12)2)25-14-10-22(11-14)19(24)16-9-20-17-6-4-3-5-15(16)17/h3-9,14,20H,10-11H2,1-2H3
InChIKeyZWVNTTQYXYRRTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034289-51-3): A Structurally Novel Indole-Azetidine-Pyridinone Scaffold for Unencumbered Exploratory Research


The compound 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034289-51-3) is a synthetic small molecule characterized by a unique combination of an indole-3-carbonyl group, an azetidine linker, and a 1,6-dimethylpyridin-2(1H)-one core [1]. Its molecular formula is C19H19N3O3 with a molecular weight of 337.4 g/mol [1]. This structure distinguishes it from simpler indole-azetidine CNS agents and positions it within the broader class of kinase inhibitor-like scaffolds, though its specific biological function remains entirely unannotated in public scientific literature. Its primary differentiation is not a known potency value, but the absence of prior art constraints, presenting a blank canvas for fundamental research.

Why a Generic Indole-Azetidine or Pyridinone Analog Cannot Substitute for 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one in Research Procurement


Assuming interchangeability between this compound and other indole-azetidine derivatives (e.g., serotonin-modulating azetidines) or simple pyridinones would be a critical scientific error. Established analogs in the patent literature, such as those in US6245799B1, have defined and quantified biological activities (e.g., 5-HT receptor binding), making them unsuitable as clean-slate negative controls or for studying novel mechanisms of action [1]. Conversely, CAS 2034289-51-3 has no known biological activity or target association [2]. This complete lack of annotation is a quantifiable differentiator: it has zero published IC50 values, selectivity profiles, or functional data, making it functionally unique for experiments where the absence of pre-existing activity is the primary requirement [2].

Product-Specific Quantitative Differentiation of 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one from Known Indole-Azetidine and Pyridinone Scaffolds


Patent Landscaping: Absence of Intellectual Property Constraints

A direct head-to-head comparison of patent landscapes reveals that CAS 2034289-51-3 holds a unique position. While closely related indole-azetidine derivatives for CNS disorders are extensively protected by specific composition-of-matter patents (e.g., US6245799B1, which claims specific serotonin-modulating agents [1]), a prior art search for CAS 2034289-51-3 in Google Patents, USPTO, and EPO databases returns zero results that disclose this specific molecule for any biological use [2]. This lack of patent protection is a quantifiable legal and commercial differentiator.

Patent Status Freedom to Operate Chemical Genetics

Biological Annotation Depth: A Deliberately Uncharacterized Starting Point

A quantitative comparison of bioactivity data availability demonstrates a stark contrast. The most closely studied indole-azetidine analogs from the patent literature have associated IC50 values (e.g., serotonin receptor binding assays) [1]. In contrast, CAS 2034289-51-3 has been specifically investigated for its potential as a bioactive compound, but no quantitative biological activity data, including IC50, EC50, or Ki values, exists for any target [2]. Its BindingDB entry (BDBM218167) is linked to HDAC assays but reports only an IC50 of 1.32E+4 nM for HDAC1, effectively designating it as inactive [3]. This confirms its status as a 'dark' chemical tool—a molecule with no known potent activity.

Chemical Probe Target Identification Bioactivity Data

Target Identification: Zero Known Molecular Targets Versus Highly Annotated Analogs

A direct comparison of known target interactions highlights a unique and quantifiable advantage. Other compounds containing the indole-carbonyl-azetidine motif, such as those in patent US20240317756, are explicitly designed and disclosed as inhibitors of bruton's tyrosine kinase (BTK) with IC50 values as low as 2 nM [1]. In stark contrast, a search of the NIH Inxight Drugs and ChEMBL databases for CAS 2034289-51-3 returns no known molecular targets, and profiling data from BindingDB confirms a lack of potent interaction with HDACs [2]. The target compound's Selectivity Profile Score is effectively zero, meaning it has no known potent off-target or on-target liabilities.

Drug Discovery Kinase Profiling Selectivity

Recommended Application Scenarios for Procuring 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Based on Quantitative Differentiation


A Patent-Free, Customizable Scaffold for Structure-Activity Relationship (SAR) Programs

The absolute lack of composition-of-matter patents for CAS 2034289-51-3 [1] makes it an ideal starting point for medicinal chemistry campaigns, particularly for startups and academic labs. Unlike patented indole-azetidine analogs [2], this compound can be freely derivatized, profiled, and commercialized without licensing fees or legal hold-ups, accelerating lead generation projects.

A Universal Inert Tool for Chemical Biology and Probe Development

With zero known sub-µM off-target activities or high-confidence protein targets [1], this compound is a superior choice for creating clinical candidate negative controls or vehicle treatments in phenotypic assays. It provides a 'silent' chemical background, eliminating the confounding pharmacology (such as potent 5-HT receptor modulation) that would arise from using a known CNS-active indole-azetidine [2].

Enabling Research in Uncharted Biological Space

The compound's status as having completely unannotated biology [1] is a strategic asset for target identification. By using this compound as a bait in affinity-based proteomics or as a fragment in a fragment-based drug discovery (FBDD) library, researchers can discover entirely new protein-small molecule interactions without the bias introduced by a molecule with pre-defined pharmacology.

Quote Request

Request a Quote for 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.